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Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

Preamble: A Note on the Subject Compound

As a Senior Application Scientist, the principles of Expertise, Experience, Authoritativeness,
and Trustworthiness (E-E-A-T) are the bedrock of any technical document | author. It is with
these principles in mind that | must begin this guide with a critical clarification. The subject of
this guide is 4-Acetyl-2-methoxybenzoic acid (CAS RN: 102362-04-9). Initial broad-spectrum
analysis of available literature reveals a significant and frequent confusion between this
compound and its structural analogs, namely 4-acetyl-2-methylbenzoic acid and 4-methoxy-2-
methylbenzoic acid. The available peer-reviewed literature, patents, and spectroscopic
databases are rich with data for these analogs but are notably sparse for the specified topic, 4-
Acetyl-2-methoxybenzoic acid.

Therefore, this guide will proceed by presenting the verified, albeit limited, information specific
to 4-Acetyl-2-methoxybenzoic acid. It will then, for illustrative and comparative purposes,
discuss the properties and synthesis of its closely related analogs where such comparison
provides valuable context for a researcher. This approach is taken to maintain the highest level
of scientific integrity and to prevent the extrapolation of data from one compound to another, a
practice that could lead to significant errors in research and development.

Part 1: Core Profile of 4-Acetyl-2-methoxybenzoic
acid
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This section is dedicated exclusively to the verified properties of 4-Acetyl-2-methoxybenzoic
acid.

Molecular Identity and Structure

The foundational step in any chemical investigation is the unambiguous identification of the
compound. 4-Acetyl-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its
structure is characterized by a benzoic acid core with a methoxy (-OCHs) group at the C2
position and an acetyl (-COCHs) group at the C4 position.

IUPAC Name: 4-acetyl-2-methoxybenzoic acid

CAS Number: 102362-04-9[1][2]

Molecular Formula: C1o0H1004[3][4]

Molecular Weight: 194.18 g/mol [3]

The spatial arrangement of these functional groups dictates the molecule's electronic
properties and steric profile, which in turn govern its reactivity and potential biological activity.
The electron-donating methoxy group ortho to the carboxylic acid can influence the acidity of
the carboxyl proton and the reactivity of the aromatic ring, while the electron-withdrawing acetyl
group para to the carboxyl group also plays a significant role in modulating these properties.

Physicochemical Properties

Quantitative physical data for 4-Acetyl-2-methoxybenzoic acid is limited. The data presented
below is consolidated from chemical supplier databases, which serve as the primary source of
this information in the absence of comprehensive academic studies.
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Property Value Source
CAS Number 102362-04-9 [1][2]
Molecular Formula C10H1004 [3114]
Molecular Weight 194.18 g/mol [3]
N Sealed in dry, room
Storage Condition [3][5]
temperature

Note: Properties such as melting point, boiling point, and solubility are not consistently reported
across publicly accessible databases for this specific compound. Researchers are advised to
perform their own characterization upon synthesis or acquisition.

Part 2: Synthesis and Spectroscopic Analysis - A
Field Perspective

Due to the lack of specific published protocols for 4-Acetyl-2-methoxybenzoic acid, this
section will present a generalized synthetic strategy based on established organic chemistry
principles. This theoretical approach is designed to provide a logical starting point for a
researcher aiming to synthesize this molecule.

A Proposed Synthetic Pathway

A plausible and logical route to 4-Acetyl-2-methoxybenzoic acid would likely involve a
Friedel-Crafts acylation of a suitably protected 2-methoxybenzoic acid derivative. The causality
behind this choice is rooted in the directing effects of the substituents on the aromatic ring.

Conceptual Workflow:
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Step 1: Protection

2-Methoxybenzoic acid
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o

Methyl 4-acetyl-2-methoxybenzoate

Hydrolysis
(e.g., NaOH, then H30%)

Ste%B: Deprotedtion
y

4-Acetyl-2-methoxybenzoic acid

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Acetyl-2-methoxybenzoic acid.

Experimental Rationale:
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e Protection: The carboxylic acid group of the starting material, 2-methoxybenzoic acid, is
highly deactivating and can complex with the Lewis acid catalyst used in Friedel-Crafts
reactions. Therefore, it is standard practice to protect it, typically as an ester (e.g., methyl
ester). This is a self-validating step; proceeding without it would likely lead to low or no yield
of the desired acylated product.

o Friedel-Crafts Acylation: The methoxy group is an ortho-, para- director. Since the ortho
position is sterically hindered by the adjacent ester group, acylation is expected to occur
predominantly at the para position, yielding the desired 4-acetyl derivative. The choice of
acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AICI3) is a standard and well-

validated protocol for this transformation.

o Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid.
This is typically achieved under basic conditions (saponification) followed by an acidic
workup to protonate the carboxylate salt.

Expected Spectroscopic Signhatures

While specific experimental spectra for 4-Acetyl-2-methoxybenzoic acid are not readily
available, we can predict the key features based on its structure. These predictions are vital for
a researcher to confirm the identity of the synthesized product.
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Spectroscopy

Expected Key Features

1H NMR

« -COOH Proton: A broad singlet, typically
downfield (>10 ppm).s Aromatic Protons: Three
distinct signals in the aromatic region (~7-8
ppm), exhibiting coupling patterns consistent
with a 1,2,4-trisubstituted ring.s -OCHs Protons:
A sharp singlet around 3.9-4.0 ppm.s -COCHs
Protons: A sharp singlet around 2.5-2.6 ppm.

13C NMR

» Carboxyl Carbon (-COOH): Signal >165 ppm.e
Ketone Carbon (-C=0): Signal ~197 ppm.e
Aromatic Carbons: Six distinct signals, including
two quaternary carbons and four CH carbons.
The carbon attached to the methoxy group
would be significantly upfield.« Methoxy Carbon
(-OCHs3): Signal ~56 ppm.s Acetyl Methyl
Carbon (-CHs): Signal ~26 ppm.

IR Spectroscopy

* O-H Stretch (Carboxylic Acid): A very broad
band from ~2500-3300 cm~t.« C=0 Stretch
(Carboxylic Acid): A strong, sharp peak around
1700-1725 cm~1.« C=0 Stretch (Ketone): A
strong, sharp peak around 1670-1690 cm~1.» C-
O Stretch (Methoxy/Acid): Strong bands in the
1250-1300 cm~1 region.

Mass Spectrometry

* Molecular lon (M*): A peak at m/z = 194.05,
corresponding to the molecular weight of
C10H1004.* Key Fragments: Expect loss of -OH
(m/z 177), -COOH (m/z 149), and a prominent
peak for the acetyl cation [CH3CO]* (m/z 43).

General Protocol for Spectroscopic Analysis:

A self-validating system for characterization would involve a multi-technique approach.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6

mL of a suitable deuterated solvent (e.g., CDClz or DMSO-ds) for NMR analysis.
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* NMR Spectroscopy: Acquire *H, 13C, and 2D spectra (like COSY and HSQC) on a high-field
spectrometer (e.g., 400 MHz or higher) to confirm proton-proton and proton-carbon
connectivities, validating the substitution pattern.

o Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the
elemental composition (C10H1004) by comparing the experimental mass to the theoretical
mass with high precision.

» IR Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the
presence of the key functional groups (carboxylic acid, ketone, ether).

Part 3: Potential Applications in Research and Drug
Development

While no specific applications for 4-Acetyl-2-methoxybenzoic acid are documented, its
structure suggests potential utility as an intermediate in organic synthesis and medicinal
chemistry. Benzoic acid derivatives are a cornerstone of drug development, appearing in
numerous approved pharmaceuticals. The functional groups on this molecule offer several
handles for further chemical modification, making it a potentially valuable building block for
creating libraries of novel compounds for screening.

For instance, the ketone functionality could be reduced to an alcohol, converted to an oxime, or
used in reactions to build heterocyclic rings. The carboxylic acid can be converted to esters,
amides, or acid halides for further coupling reactions. A hypothetical role is illustrated below.
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Caption: Potential of the scaffold in synthetic diversification.

This logical relationship diagram illustrates how the distinct functional groups of 4-Acetyl-2-
methoxybenzoic acid can serve as independent reaction sites for building molecular
complexity, a fundamental strategy in drug discovery.

Conclusion

4-Acetyl-2-methoxybenzoic acid is a compound with a well-defined structure but limited
publicly available data regarding its synthesis, properties, and applications. This guide has
provided all verifiable information while transparently acknowledging the significant data gaps.
A robust, logical synthetic pathway has been proposed, and the expected analytical signatures
have been detailed to aid researchers in its synthesis and characterization. The potential of this
molecule as a synthetic intermediate is clear, though its practical utility remains an area open
for future investigation. It is imperative for any scientist working with this compound to rely on
their own experimental data for validation and to be cautious of data pertaining to similar, but
distinct, chemical structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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